Introduction: Strategic Importance in Synthesis
Introduction: Strategic Importance in Synthesis
An In-depth Technical Guide to 4-Bromo-2-fluorobenzyl chloride
Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2-fluorobenzyl chloride (CAS No. 85510-82-3), a key halogenated building block in modern organic synthesis. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, a validated synthesis protocol with mechanistic considerations, core reactivity, and significant applications, particularly within the pharmaceutical and agrochemical sectors. Emphasis is placed on experimental causality, safety protocols, and authoritative grounding to ensure both scientific integrity and practical utility.
4-Bromo-2-fluorobenzyl chloride is a bifunctional aromatic compound that has garnered significant interest as a versatile intermediate. Its structure incorporates a reactive benzylic chloride for facile nucleophilic substitution, while the aromatic ring is substituted with both a fluorine and a bromine atom. This specific arrangement of halogens is not accidental; it is a strategic design that imparts unique electronic properties and offers multiple handles for subsequent chemical transformations.
The presence of fluorine is particularly noteworthy. In medicinal chemistry, the strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity[1]. The bromine atom, conversely, serves as a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. Consequently, 4-Bromo-2-fluorobenzyl chloride serves as a cornerstone for introducing the synthetically valuable 4-bromo-2-fluorophenylmethyl moiety into target molecules[2][3].
Physicochemical & Spectroscopic Profile
Accurate characterization is fundamental to the successful application of any chemical reagent. The properties of 4-Bromo-2-fluorobenzyl chloride are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 85510-82-3 | [4][5] |
| Molecular Formula | C₇H₅BrClF | [4][6] |
| Molecular Weight | 223.47 g/mol | [4][5][6] |
| Appearance | Very pale yellow liquid | [5] |
| Density | 1.65 g/cm³ | [5] |
| Refractive Index | 1.56 | [5] |
| Purity | Typically ≥98% (GC) | [4][5] |
| Synonyms | 4-bromo-1-(chloromethyl)-2-fluorobenzene, 2-Fluoro-4-bromo-chloromethylbenzene | [4] |
Spectroscopic Signature
While experimental spectra should always be acquired for lot-specific validation, the expected spectroscopic data based on the compound's structure are as follows:
| Spectroscopy | Expected Signature |
| ¹H NMR (CDCl₃) | δ ~7.3-7.5 ppm (m, 2H, Ar-H), δ ~7.1-7.2 ppm (m, 1H, Ar-H), δ ~4.6 ppm (s, 2H, -CH₂Cl). Aromatic protons will exhibit complex splitting due to H-H and H-F coupling. |
| ¹³C NMR (CDCl₃) | δ ~160-163 ppm (d, ¹JCF ≈ 250 Hz, C-F), δ ~130-135 ppm (aromatic carbons), δ ~115-125 ppm (aromatic carbons), δ ~45 ppm (-CH₂Cl). The carbon directly bonded to fluorine will show a characteristic large one-bond coupling constant. |
| IR (Infrared) | ~3050-3100 cm⁻¹ (Ar C-H stretch), ~1600, 1480 cm⁻¹ (Ar C=C stretch), ~1250 cm⁻¹ (C-F stretch), ~700-800 cm⁻¹ (C-Cl stretch). |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 4-Bromo-2-fluorobenzyl chloride is most effectively achieved via the chlorination of the corresponding alcohol, 4-Bromo-2-fluorobenzyl alcohol. This method avoids the potential for over-halogenation or side-reactions associated with radical chlorination of the parent toluene.
Recommended Synthesis Workflow
Caption: Synthesis workflow for 4-Bromo-2-fluorobenzyl chloride.
Detailed Experimental Protocol
Materials:
-
4-Bromo-2-fluorobenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-Bromo-2-fluorobenzyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous DCM (approx. 5-10 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over 20-30 minutes. Causality: This slow, chilled addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts. Thionyl chloride is a superior chlorinating agent for this transformation as it produces gaseous byproducts (SO₂ and HCl), which simplifies purification.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by slowly adding saturated NaHCO₃ solution until effervescence ceases. Trustworthiness: This step neutralizes the excess thionyl chloride and the HCl generated. It must be done slowly and at 0 °C to manage the vigorous gas evolution and prevent thermal decomposition.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 4-Bromo-2-fluorobenzyl chloride as a pale yellow liquid.
Reactivity and Applications in Drug Development
The synthetic utility of 4-Bromo-2-fluorobenzyl chloride stems from its benzylic chloride moiety, which is a potent electrophile.
Core Reactivity: Nucleophilic Substitution
The primary reaction pathway is nucleophilic substitution, where the chloride is displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form a new carbon-nucleophile bond. This reaction allows for the covalent attachment of the 4-bromo-2-fluorobenzyl group to a molecule of interest.
Caption: General nucleophilic substitution at the benzylic position.
The fluorine atom at the ortho position exerts a mild electron-withdrawing effect, which can slightly destabilize a potential benzylic carbocation intermediate, thereby favoring an Sₙ2-type mechanism over an Sₙ1 pathway in many cases.
Role in Pharmaceutical and Agrochemical Synthesis
This building block is instrumental in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[3] The introduction of halogen atoms is a well-established strategy in drug discovery to modulate a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]
-
Pharmaceuticals: It serves as a key intermediate for anticancer, cardiovascular, and CNS-active drug candidates.[2] The 4-bromo-2-fluorobenzyl moiety can be found in various developmental drugs where it may serve as a pharmacophore or a key structural element for receptor binding.
-
Agrochemicals: In agrochemical research, this compound is used to create novel pesticides and herbicides, where the specific halogenation pattern can enhance efficacy and selectivity.[3]
Environmental, Health, and Safety (EHS) Profile
4-Bromo-2-fluorobenzyl chloride is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[8][9]
-
Acute Toxicity (Oral & Inhalation): Category 4 (Harmful if swallowed or if inhaled)[8][9]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[9]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong oxidizing agents.[9]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][9]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[8][9]
-
Conclusion
4-Bromo-2-fluorobenzyl chloride is a high-value synthetic intermediate whose utility is rooted in its trifecta of reactive sites: the benzylic chloride, the aryl bromide, and the fluorine-substituted ring. Its application in drug discovery and fine chemical synthesis is a testament to the power of strategic halogenation in designing functional molecules. This guide provides the foundational knowledge for its safe handling, synthesis, and effective application in research and development settings.
References
-
4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. Ningbo Inno Pharmchem Co., Ltd.[Link]
-
SAFETY DATA SHEET - 4-Bromo-2-fluorobenzyl chloride. Fisher Scientific (UK).[Link]
-
Fluorobenzyl Chloride Series. Sparrow Chemical.[Link]
-
4-Bromo-2-fluorobenzyl Chloride. MySkinRecipes.[Link]
-
4-Bromo-2-fluorobenzyl Chloride. MySkinRecipes.[Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central (National Institutes of Health).[Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed (National Institutes of Health).[Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. 4-Bromo-2-fluorobenzyl Chloride [myskinrecipes.com]
- 4. 4-Bromo-2-fluorobenzyl chloride | CymitQuimica [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. 4-Bromo-2-fluorobenzyl Chloride [myskinrecipes.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
4-Bromo-2-fluorobenzyl chloride
N-Substituted Benzylamine
